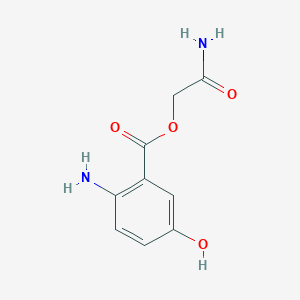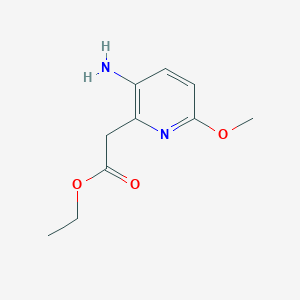
Ethyl 2-(3-amino-6-methoxypyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-amino-6-methoxypyridin-2-yl)acetate is a chemical compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains functional groups such as an amino group, a methoxy group, and an ester group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of Ethyl 2-(3-amino-6-methoxypyridin-2-yl)acetate involves several steps, typically starting with the preparation of the pyridine ring. One common synthetic route includes the reaction of 2-chloro-3-nitropyridine with sodium methoxide to introduce the methoxy group. This is followed by the reduction of the nitro group to an amino group using a reducing agent such as iron powder or hydrogen gas in the presence of a catalyst. The final step involves the esterification of the resulting compound with ethyl bromoacetate under basic conditions to form this compound .
Chemical Reactions Analysis
Ethyl 2-(3-amino-6-methoxypyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like iron powder or hydrogen gas.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol using acidic or basic hydrolysis conditions.
Scientific Research Applications
Ethyl 2-(3-amino-6-methoxypyridin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-amino-6-methoxypyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and ester groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl 2-(3-amino-6-methoxypyridin-2-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(3-amino-6-chloropyridin-2-yl)acetate: This compound has a chlorine atom instead of a methoxy group, which can lead to different chemical reactivity and biological activity.
Ethyl 2-(3-amino-6-hydroxypyridin-2-yl)acetate: The hydroxyl group can form stronger hydrogen bonds compared to the methoxy group, potentially altering the compound’s properties.
Ethyl 2-(3-amino-6-methylpyridin-2-yl)acetate: The presence of a methyl group can affect the compound’s steric and electronic properties, influencing its reactivity and interactions.
This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
ethyl 2-(3-amino-6-methoxypyridin-2-yl)acetate |
InChI |
InChI=1S/C10H14N2O3/c1-3-15-10(13)6-8-7(11)4-5-9(12-8)14-2/h4-5H,3,6,11H2,1-2H3 |
InChI Key |
LKUBFQIMZRMFLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=N1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088423.png)
![[(2R,3S,4S)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B13088443.png)

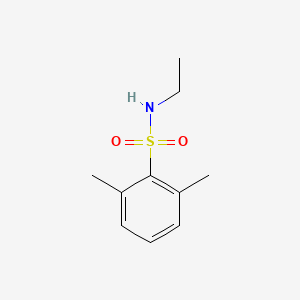
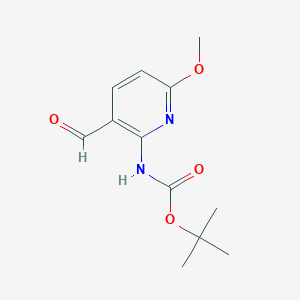

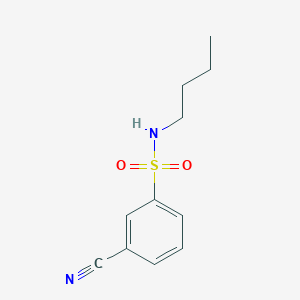
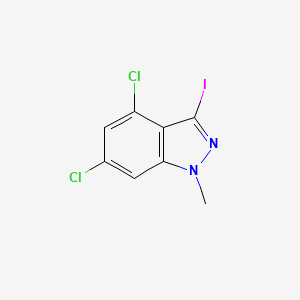
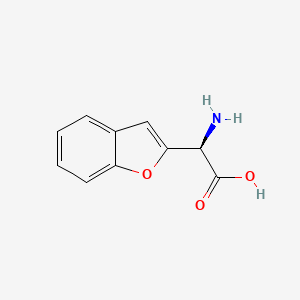
![8-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13088467.png)
